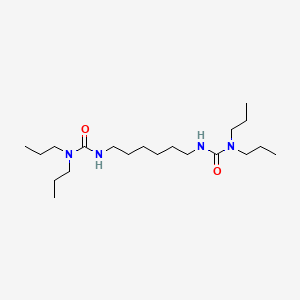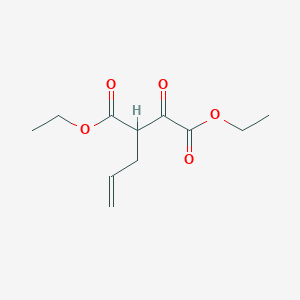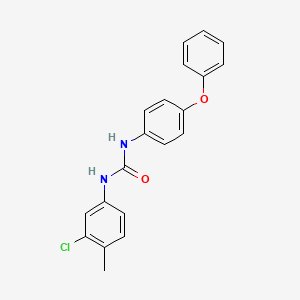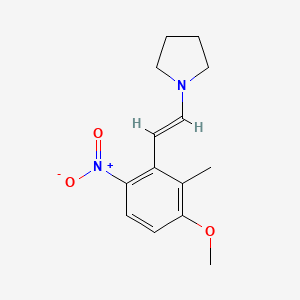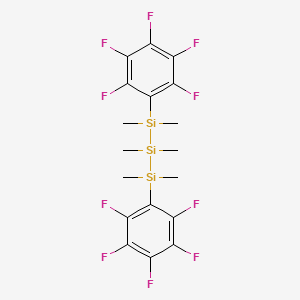
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane is a unique organosilicon compound characterized by its hexamethyl and pentafluorophenyl groups attached to a trisilane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane typically involves the reaction of hexamethyltrisilane with pentafluorophenyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include silanol, siloxane, hydrosilane, and various substituted organosilicon compounds
Aplicaciones Científicas De Investigación
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing the behavior of other molecules. Its effects are mediated through the formation of stable organosilicon intermediates, which can interact with biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A related compound with similar applications in silylation and as a precursor in chemical vapor deposition processes.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound used in aromatic C-H silylation and as a reagent in the synthesis of agricultural adjuvants and sensory performance enhancers.
1,1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxy-trisiloxane: Known for its use in the synthesis of advanced materials and coatings.
Uniqueness
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane stands out due to its unique combination of hexamethyl and pentafluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific and industrial fields.
Propiedades
Número CAS |
13014-50-1 |
|---|---|
Fórmula molecular |
C18H18F10Si3 |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
bis[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C18H18F10Si3/c1-29(2,17-13(25)9(21)7(19)10(22)14(17)26)31(5,6)30(3,4)18-15(27)11(23)8(20)12(24)16(18)28/h1-6H3 |
Clave InChI |
CNJNQMHVASDNCK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](C)(C)[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


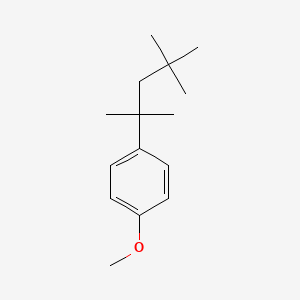
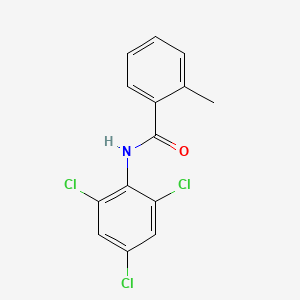
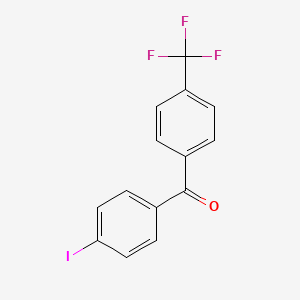
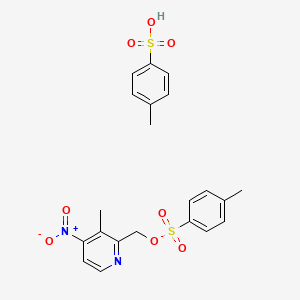
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)

